Cas no 5409-54-1 (N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide)

N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide structure
5409-54-1 structure
Product Name:N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide
CAS-nummer:5409-54-1
MF:C14H13NO2
MW:227.258523702621
CID:939649
PubChem ID:79419
Update Time:2025-04-19

N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide
    • N-(2-hydroxy-5-phenylphenyl)acetamide
    • N-(4-hydroxy[1,1'-biphenyl]-3-yl)acetamide
    • 3-Acetamino-4-oxy-diphenyl
    • 3-Acetamino-biphenylol-(4)
    • AC1L2XCS
    • AC1Q5M9X
    • Acetanilide, 2'-hydroxy-5'-phenyl-
    • n-(4-hydroxybiphenyl-3-yl)acetamide
    • N-(4-Hydroxy-biphenyl-3-yl)-acetamide
    • N-[4-hydroxy(1,1'-biphenyl)-3-yl]acetamide
    • NSC12483
    • SureCN4665439
    • Oprea1_622722
    • N-(4-Hydroxy[1,1-biphenyl]-3-yl)acetamide
    • cid_79419
    • SCHEMBL4665439
    • UNII-BQB4H6KVM4
    • EINECS 226-480-3
    • SR-01000361244-1
    • SMR000010843
    • N-(2-oxidanyl-5-phenyl-phenyl)ethanamide
    • N-(2-hydroxy-5-phenyl-phenyl)acetamide
    • DTXSID2063846
    • 6-Acetamido-4-phenylphenol
    • NSC 12483
    • 5409-54-1
    • SR-01000361244
    • ODBZGVNPNRYIIU-UHFFFAOYSA-N
    • NSC-12483
    • Oprea1_102141
    • MLS000030849
    • AKOS000507839
    • CHEMBL269928
    • Acetamide, N-(4-hydroxy(1,1'-biphenyl)-3-yl)-
    • HS-3915
    • Acetamide, N-(4-hydroxy[1,1'-biphenyl]-3-yl)-
    • N-(4-Hydroxy(1,1'-biphenyl)-3-yl)acetamide
    • N-{4-HYDROXY-[1,1'-BIPHENYL]-3-YL}ACETAMIDE
    • HMS2403K16
    • BDBM80350
    • NS00032951
    • BQB4H6KVM4
    • Inchi: 1S/C14H13NO2/c1-10(16)15-13-9-12(7-8-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16)
    • InChI-sleutel: ODBZGVNPNRYIIU-UHFFFAOYSA-N
    • LACHT: OC1=CC=C(C=C1NC(C)=O)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 227.09469
  • Monoisotopische massa: 227.094628657g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 261
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 49.3Ų

Experimentele eigenschappen

  • PSA: 49.33
  • LogboekP: 3.09060
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